molecular formula C13H21NO B13307322 Pentyl(2-phenoxyethyl)amine

Pentyl(2-phenoxyethyl)amine

Cat. No.: B13307322
M. Wt: 207.31 g/mol
InChI Key: WOEAQQLEAOIBPH-UHFFFAOYSA-N
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Description

Pentyl(2-phenoxyethyl)amine is a secondary amine characterized by a pentyl (C₅H₁₁) group and a 2-phenoxyethyl (C₆H₅OCH₂CH₂) moiety. Such amines are often intermediates in pharmaceutical synthesis or studied for bioactivity .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(2-phenoxyethyl)pentan-1-amine

InChI

InChI=1S/C13H21NO/c1-2-3-7-10-14-11-12-15-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3

InChI Key

WOEAQQLEAOIBPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl(2-phenoxyethyl)amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-phenoxyethylamine with a pentyl halide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Pentyl(2-phenoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentyl(2-phenoxyethyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Pentyl(2-phenoxyethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Insights

  • Aromatic vs. Heteroaromatic Substitutions: this compound’s phenoxy group enables interactions with aromatic residues in enzymes or receptors, similar to 2-phenoxyethyl esters, which exhibit cytotoxicity via DNA binding . The benzodiazolyl group in 2-(2-methyl-1H-benzodiazol-1-yl)ethylamine introduces hydrogen-bonding and π-stacking capabilities, often seen in kinase inhibitors .
  • Alkyl Chain Effects :

    • The pentyl chain in all compounds increases lipophilicity, likely improving blood-brain barrier penetration. However, longer chains may reduce solubility, as seen in analogs like 1-(2-methylphenyl)ethylamine (logP ~4.0 est.) .

Biological Activity

Pentyl(2-phenoxyethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amine Group : Contributes to its nucleophilic properties.
  • Phenoxyethyl Moiety : Known for influencing interactions with biological targets.

The molecular formula is C15H23NOC_{15}H_{23}NO, indicating a relatively simple structure that allows for various chemical modifications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.
  • Receptor Modulation : The compound has been studied for its interactions with estrogen receptors, indicating a role as a selective estrogen receptor modulator (SERM).

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : By inhibiting specific enzymes, it may reduce tumor growth.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
  • Neuroprotective Effects : Its interaction with neurotransmitter receptors may provide therapeutic benefits in neurodegenerative diseases .

Data Table: Biological Activities of this compound

Activity Type Mechanism Reference
AnticancerEnzyme inhibition
AntimicrobialDisruption of bacterial membranes
NeuroprotectiveModulation of neurotransmitter receptors

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth. The compound showed a significant reduction in tumor size in animal models.
  • Neuroprotective Effects :
    • Research involving animal models of neurodegeneration indicated that the compound could mitigate damage in the hippocampus by modulating glutamate receptors, which are crucial for neuronal health .
  • Antimicrobial Properties :
    • In vitro studies have shown that related phenoxyalkyl amines exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

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